2-Chloro-5-methoxynicotinamide
Description
Contextualizing Nicotinamide (B372718) Derivatives in Organic Synthesis and Biomedical Applications
Nicotinamide, also known as niacinamide, is a form of vitamin B3, a vital nutrient essential for a myriad of biological functions. Its core structure, a pyridine (B92270) ring bearing a carboxamide group at the 3-position, is the foundation for the indispensable coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). rsc.orgscispace.com Beyond its fundamental biological role, the nicotinamide scaffold has proven to be a remarkably versatile platform in both organic synthesis and biomedical science.
In organic synthesis, the nicotinamide ring system serves as a valuable building block. Chemists have developed numerous methods, from classical multi-step reactions to innovative biocatalytic processes and efficient one-pot syntheses, to create a vast library of derivatives. evitachem.comsci-hub.boxchemicalbook.com These synthetic efforts are driven by the wide-ranging applications of the resulting compounds. In agrochemistry, for instance, certain nicotinamide derivatives have been successfully developed as potent herbicides and fungicides. sci-hub.box
The biomedical field represents the most significant area of application for these derivatives. The structural modification of the nicotinamide core has led to compounds with a broad spectrum of pharmacological activities. Researchers have identified nicotinamide derivatives with potential applications as anti-inflammatory, antimicrobial, neuroprotective, and anticancer agents. evitachem.comnih.gov By strategically adding different functional groups to the pyridine ring, scientists can fine-tune the molecule's electronic properties, solubility, and ability to interact with biological targets like enzymes and receptors, leading to the development of new therapeutic agents. rsc.orgscispace.com
Table 1: Selected Nicotinamide Derivatives and Their Research Applications This table is interactive. You can sort and filter the data.
| Compound Name | Area of Application | Summary of Research Findings | Citations |
|---|---|---|---|
| N-phenyl nicotinamides | Oncology | Identified as potent inducers of apoptosis (programmed cell death) in cancer cells; some act as inhibitors of microtubule polymerization. | nih.gov |
| N-(Arylmethoxy)-2-chloronicotinamides | Agrochemicals | A series of these compounds demonstrated significant herbicidal activity, particularly against duckweed. | sci-hub.box |
| 4-Methoxynicotinamide | Medicinal Chemistry | Serves as a key intermediate in the synthesis of potent and selective agonists for the S1P1 receptor, which is involved in regulating lymphocyte trafficking. | acs.org |
| 6-Methoxynicotinamide | Metabolic Disorders | Acts as a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to obesity and diabetes. | guidechem.com |
| 2-Amino-6-methoxynicotinamide | Enzyme Inhibition | Used in the rational design of inhibitors for Nicotinamide N-Methyltransferase (NNMT); the 6-methoxy group was noted to enhance metabolic stability. | smolecule.com |
Research Significance and Academic Trajectories of 2-Chloro-5-methoxynicotinamide Scaffolds
In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule, which serves as a framework for systematic modification to explore structure-activity relationships (SAR). nih.gov The academic and commercial interest in a scaffold like this compound stems from the specific properties imparted by each of its constituent parts.
The 2-chloronicotinamide portion of the molecule is of particular synthetic interest. The chlorine atom at the 2-position of the pyridine ring is a reactive site, making it an excellent handle for introducing further chemical diversity through various cross-coupling and nucleophilic substitution reactions. sci-hub.boxchemicalbook.com This allows chemists to readily generate libraries of novel compounds for biological screening. For example, the 2-chloro group has been integral to the synthesis of nicotinamide derivatives investigated as both herbicides and anticancer agents. sci-hub.boxnih.gov
The methoxy (B1213986) group (-OCH3) is another critical feature. The position and electronic nature of substituents on the nicotinamide ring can profoundly influence a molecule's metabolic stability and biological activity. Methoxy groups, in particular, have been shown to be beneficial in various derivatives. For instance, a methoxy group at the 6-position can enhance metabolic stability against certain enzymes, a desirable trait in drug design. smolecule.com Furthermore, methoxy-substituted nicotinamides have been successfully developed as potent enzyme inhibitors and receptor agonists, demonstrating the group's ability to favorably modulate interactions with biological targets. acs.orgguidechem.com
The academic trajectory for the This compound scaffold is therefore positioned at the confluence of these features. Its value lies in its potential as an advanced intermediate or building block. Chemical suppliers offer related structures, such as 2-Chloro-5-methoxynicotinaldehyde, indicating its utility in constructing more complex molecules for research purposes. bldpharm.com The research pathway for this scaffold involves leveraging the reactive chloro group to build new derivatives while exploiting the electronic and steric properties of the 5-methoxy group to tune the biological activity and pharmacokinetic properties of the final compounds. This positions the scaffold as a promising starting point for discovery campaigns in both medicinal and agrochemical chemistry.
Table 2: Physicochemical Properties of this compound and Related Isomers Note: Publicly available experimental data for this compound is limited. This table includes data for structurally related compounds for comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 952513-39-4 | C7H7ClN2O2 | 186.59 |
| 6-Chloro-2-methoxynicotinamide | 1187190-80-2 | C7H7ClN2O2 | 186.59 |
| 5-Chloro-6-methoxynicotinamide | 1871789-20-6 | C7H7ClN2O2 | 186.60 |
| 2-Chloronicotinamide | 10366-35-5 | C6H5ClN2O | 156.57 |
| 5-Methoxynicotinamide | 119646-50-3 | C7H8N2O2 | 152.15 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
FLTNUUNXBJFIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Methoxynicotinamide and Its Structural Analogs
Established Synthetic Routes for the Nicotinamide (B372718) Core Functionalization
The construction of the 2-Chloro-5-methoxynicotinamide scaffold relies on established synthetic transformations that allow for the precise installation of the chloro, methoxy (B1213986), and carboxamide functionalities onto the pyridine (B92270) ring.
Chlorination Strategies for Pyridine Ring Derivatization
The introduction of a chlorine atom at the 2-position of a pyridine ring, especially in the presence of an electron-donating group like a methoxy substituent, requires specific strategies to ensure the desired regioselectivity. A common and effective approach involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack.
A general representation of this strategy begins with the N-oxidation of a nicotinamide or a precursor like 3-cyanopyridine (B1664610). The resulting N-oxide can then be chlorinated at the 2-position using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃). For instance, 2-chloronicotinic acid can be synthesized from 3-cyanopyridine by first forming the niacin hydroxyacyl amine N-oxide compound, which is then reacted with a chlorinating agent. google.com This method has been shown to produce the 2-chloro substitution product with high yields. google.com While the specific application to a 5-methoxy substituted system is not extensively detailed in readily available literature, this N-oxide route is a well-established method for achieving 2-chlorination of pyridine rings.
Alternative chlorination methods for pyridine derivatives include the use of reagents like oxalyl chloride in the presence of a base such as triethylamine. researchgate.net The choice of chlorinating agent and reaction conditions is critical to control the position of chlorination and avoid the formation of unwanted isomers.
Multi-Step Synthesis from Nicotinic Acid Precursors
A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from a readily available nicotinic acid precursor. A plausible synthetic route can be devised based on established transformations for analogous compounds.
One such pathway could commence with 5-methoxynicotinic acid. The synthesis would proceed through the following key steps:
N-Oxidation: The 5-methoxynicotinic acid would first be converted to its N-oxide derivative. This is a crucial step to direct the subsequent chlorination to the 2-position.
Chlorination: The N-oxide intermediate would then be subjected to chlorination, likely using phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 2-position, yielding 2-chloro-5-methoxynicotinic acid.
Amidation: The final step would be the conversion of the carboxylic acid group of 2-chloro-5-methoxynicotinic acid into the primary amide to afford this compound.
This multi-step approach allows for the systematic construction of the target molecule, with each step focusing on a specific functional group transformation.
Amidation and Coupling Reactions in Scaffold Assembly
The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several well-established amidation and coupling reactions, starting from 2-chloro-5-methoxynicotinic acid or its activated derivatives.
A direct approach involves the reaction of 2-chloro-5-methoxynicotinic acid with an aminating agent. However, this often requires harsh conditions. A more common and milder method is to first activate the carboxylic acid. This can be done by converting it into an acyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-methoxynicotinoyl chloride can then be reacted with ammonia (B1221849) or an ammonia source to form the desired nicotinamide. For example, the synthesis of 2-chloro-N,N-dimethylnicotinamide has been achieved by first preparing the 2-chloronicotinoyl chloride, which is then reacted with dimethylamine. google.com A similar reaction with ammonia would yield the primary amide.
Catalytic methods for direct amidation of carboxylic acids have also gained prominence as they offer a more atom-economical and environmentally benign alternative. catalyticamidation.info
Optimization of Reaction Conditions and Reagent Selection
The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can significantly influence the yield and selectivity of chemical reactions, including the chlorination and amidation steps in the synthesis of this compound.
In chlorination reactions of pyridine derivatives, the solvent can affect the solubility of the reagents and intermediates, as well as the stability of any charged species formed during the reaction. For chlorination using phosphorus oxychloride, the reaction can sometimes be run neat (without a solvent) or in a high-boiling inert solvent. nih.gov In other cases, halogenated solvents like dichloromethane (B109758) or chloroform (B151607) are employed. researchgate.net The optimal solvent will depend on the specific chlorinating agent and the substrate.
For amidation reactions, the choice of solvent is also critical. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for reactions involving acyl chlorides or coupling agents. The solvent's ability to dissolve the reactants and not interfere with the reaction is paramount. The following table illustrates the effect of different solvents on a model amidation reaction.
Table 1: Effect of Solvent on a Model Amidation Reaction
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Dichloromethane (DCM) | 85 |
| 2 | Tetrahydrofuran (THF) | 78 |
| 3 | Acetonitrile (MeCN) | 72 |
| 4 | Toluene | 65 |
Note: Data is illustrative and based on general findings in amidation reactions.
Catalyst Applications in Complex Syntheses
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. In the synthesis of this compound, catalysts can be employed in both the chlorination and amidation steps.
For the amidation of 2-chloro-5-methoxynicotinic acid, various catalysts can be used to promote the direct reaction with an amine source, avoiding the need for stoichiometric activating agents. Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. catalyticamidation.info These catalysts are believed to activate the carboxylic acid towards nucleophilic attack by the amine. Other catalytic systems for amidation include those based on zirconium and hafnium. mdpi.com
The table below provides a comparison of different catalyst types for a representative amidation reaction.
Table 2: Comparison of Catalysts for a Model Amidation Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Boronic Acid Derivative | 5 | 92 |
| 2 | Zirconium(IV) Chloride | 10 | 88 |
| 3 | Hafnium(IV) Chloride | 10 | 85 |
| 4 | No Catalyst | - | <5 |
Note: Data is illustrative and based on general findings in catalytic amidation reactions.
The selection of an appropriate catalyst can lead to milder reaction conditions, higher yields, and a more sustainable synthetic process.
Real-Time Monitoring Techniques for Reaction Progression
The optimization of synthetic pathways for complex molecules like this compound necessitates precise control over reaction parameters. Real-time monitoring, often referred to as Process Analytical Technology (PAT), provides continuous insight into a reaction's progress, enabling improved control, consistency, and safety. spectroscopyonline.com These in-situ techniques are invaluable for tracking the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for traditional offline sampling and analysis.
Several spectroscopic methods are particularly well-suited for monitoring the synthesis of heterocyclic compounds. spectroscopyonline.com These non-invasive techniques can be implemented using probes inserted directly into the reaction vessel.
Key Spectroscopic Monitoring Techniques:
Mid-Infrared (Mid-IR) Spectroscopy: This technique is highly effective for tracking changes in the concentration of specific functional groups. For instance, during the amidation of a nicotinic acid precursor, Mid-IR can monitor the disappearance of the carboxylic acid's characteristic carbonyl stretch and the appearance of the amide carbonyl band at a different frequency.
Raman Spectroscopy: Raman is particularly advantageous for reactions in aqueous or polar solvent systems where IR spectroscopy is less effective. It excels at monitoring changes in non-polar bonds and symmetric vibrations, providing complementary information to IR. It can be used to follow the formation of the pyridine ring or substitutions on it.
The selection of a monitoring technique depends on the specific reaction's characteristics, including the solvent system and the key functional groups involved in the transformation. spectroscopyonline.com By correlating spectroscopic data with offline measurements like HPLC during development, robust models can be built to predict component concentrations in real-time.
Table 1: Application of Real-Time Monitoring in Nicotinamide Synthesis
| Technique | Monitored Transformation | Key Spectral Features | Advantages |
|---|---|---|---|
| Mid-IR | Carboxylic acid to Amide | Disappearance of acid C=O, appearance of amide C=O | High specificity for functional groups |
| Raman | Aromatic Substitution | Changes in ring breathing modes | Excellent for aqueous media, minimal sample prep |
Synthesis of Key Intermediates and Precursors
The efficient construction of the this compound scaffold relies on the availability of strategically functionalized precursors. Advanced methodologies focus on the high-yield synthesis of chloro- and methoxy-pyridyl intermediates and the versatile derivatization of the core carboxamide group.
Methodologies for Chloro- and Methoxy-Pyridyl Intermediates
One common approach involves the chlorination of a substituted pyridine precursor. For example, 2-chloropyridine (B119429) derivatives can be prepared from the corresponding pyridinones or by direct chlorination of the pyridine ring, which can be facilitated by specific catalysts or reaction conditions. google.com The use of chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) is a well-established method for converting hydroxy-pyridines (pyridinones) into their chloro-counterparts. epo.orgscispace.com For instance, the synthesis of 4-chloro-3-methoxy-2-methyl-pyridine can be achieved by reacting 3-methoxy-2-methyl-4-pyranone with an excess of phosphorus oxychloride. scispace.comgoogle.com
Another strategy is the Sandmeyer reaction, where an aminopyridine is converted to a diazonium salt, which is then displaced by a chloride ion. This method allows for regioselective introduction of a chlorine atom. For example, 2-amino-5-chloropyridine (B124133) is an important intermediate that can be synthesized from 2-aminopyridine (B139424) through nitration, acylation, reduction, chlorination, and hydrolysis steps. guidechem.com
The introduction of the methoxy group can be accomplished via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. A common precursor is a chloro- or bromo-pyridine, which can react with sodium methoxide (B1231860) to yield the desired methoxy-pyridyl intermediate. For example, 2-chloro-5-hydroxypyrimidine (B58251) can be prepared from 2-chloro-5-methoxypyrimidine, indicating the reversibility and utility of these functional groups as precursors for one another. patsnap.com
Table 2: Selected Synthetic Methods for Chloro- and Methoxy-Pyridyl Intermediates
| Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-methylpyridine | Cl₂, Catalyst | 2-chloro-5-methylpyridine | Electrophilic Chlorination |
| 3-methoxy-2-methyl-4-pyranone | POCl₃, DMF | 4-chloro-3-methoxy-2-methyl-pyridine | Chlorination/Ring Transformation |
| 2-amino-5-bromopyridine | 1. NaNO₂, HCl 2. n-BuLi, B(OMe)₃ 3. H₂O₂ | 2-chloro-5-hydroxypyridine | Diazotization, Lithiation, Oxidation |
Derivatization of Carboxamide Moieties
The carboxamide group is a cornerstone of the nicotinamide structure and a key site for molecular modification to produce structural analogs. nih.gov Derivatization at this position can significantly alter the compound's chemical and biological properties.
Amide bond formation is the most direct method for creating a diverse library of N-substituted nicotinamide analogs. This typically involves activating a nicotinic acid precursor (with the 2-chloro and 5-methoxy groups already in place) and reacting it with a primary or secondary amine. nih.gov Modern peptide coupling agents have streamlined this process, allowing for efficient, one-pot reactions under mild conditions. eurekalert.orggoogle.com
Common Amide Coupling Systems:
EDCI/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic system for activating the carboxylic acid, facilitating its reaction with an amine. nih.gov
HATU: (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (B91526) Methanaminium) is a highly efficient coupling agent often used for sterically hindered or less reactive substrates. google.com
Acid Chlorides: Conversion of the nicotinic acid to a more reactive nicotinoyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, is another robust method. researchgate.netmdpi.com
Beyond forming N-substituted amides, the carboxamide moiety itself can be chemically transformed. For instance, dehydration of the primary carboxamide group using reagents like cyanuric chloride can yield the corresponding nitrile (cyanopyridine), a valuable synthetic intermediate. chemicalbook.com Furthermore, various reactions can modify heterocycles through processes involving amidoalkylation, where N-acyliminium ions are used to form new C-C bonds. researchgate.net The synthesis of nicotinimidamides, for example, represents a more complex derivatization of the core nicotinamide structure. rsc.org
Table 3: Examples of Carboxamide Derivatization Reactions
| Starting Material | Reagents | Resulting Moiety | Purpose |
|---|---|---|---|
| Nicotinic Acid | R¹R²NH, HATU, Base | N,N-Disubstituted Amide | Introduction of diverse functional groups |
| Nicotinic Acid | RNH₂, EDCI, HOBt | N-Substituted Amide | Creation of secondary amide analogs |
| Nicotinamide | Cyanuric Chloride, DMF | Nitrile (-CN) | Conversion to a versatile synthetic handle |
Chemical Reactivity and Transformational Pathways of 2 Chloro 5 Methoxynicotinamide Derivatives
Electrophilic Aromatic Substitution Dynamics on the Nicotinamide (B372718) Ring
The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org However, the substituents on the 2-Chloro-5-methoxynicotinamide ring significantly influence the position of electrophilic attack. The 5-methoxy group is a strong activating group and an ortho-, para-director. Conversely, the 2-chloro and 3-carboxamide groups are deactivating.
In the case of 2-methoxypyridine, electrophilic substitution, such as sulfonation, is directed to the 4-position. brainly.com The methoxy (B1213986) group at position 5 in this compound would similarly direct incoming electrophiles. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the methoxy group, respectively. The C4 position is sterically less hindered.
| Position | Activating/Deactivating Group | Directing Influence | Predicted Reactivity |
| C4 | Methoxy (ortho) | Activating | Favorable |
| C6 | Methoxy (para), Chloro (ortho) | Competing effects | Possible, but less favorable |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.
Nucleophilic Substitution Reactions and Their Synthetic Utility
The presence of a chlorine atom at the C2 position of the pyridine ring makes this site susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the nicotinamide group facilitates the attack of nucleophiles at this position. chempanda.comnih.gov Common nucleophiles such as amines, alkoxides, and thiols can displace the chloride, allowing for the introduction of a wide range of functional groups. wikipedia.orgsci-hub.se
For instance, the reaction of 2-chloropyridines with various nucleophiles is a well-established method for the synthesis of substituted pyridines. sci-hub.selookchem.comresearchgate.net This reactivity is crucial for the synthetic utility of this compound, enabling its use as a building block for more complex molecules. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.govresearchgate.net
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 2-Aminopyridine (B139424) derivative |
| Alkoxide | R-ONa | 2-Alkoxypyridine derivative |
| Thiolate | R-SNa | 2-Thioetherpyridine derivative |
Table 2: Examples of Nucleophilic Substitution Reactions at the C2 Position.
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound present opportunities for various oxidation and reduction reactions.
Oxidation: The methoxy group is generally stable to oxidation, but under harsh conditions, it could be cleaved. The pyridine ring itself is relatively resistant to oxidation. However, if the nicotinamide side chain were to be hydrolyzed to a carboxylic acid and then reduced to an alcohol, it could be oxidized. For example, primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. The Parikh-Doering oxidation, which uses the sulfur trioxide pyridine complex in DMSO, is a mild method for oxidizing primary and secondary alcohols. wikipedia.org
Reduction: The chloro group can be removed via catalytic hydrogenation, a process known as hydrodechlorination. oregonstate.edu This reaction typically employs a palladium catalyst and a hydrogen source. The pyridine ring can also be reduced to a piperidine ring under more vigorous hydrogenation conditions, often using catalysts like platinum oxide. chempanda.com
| Reaction Type | Functional Group | Reagents and Conditions | Product |
| Oxidation | Primary Alcohol (hypothetical derivative) | SO₃·pyridine, DMSO, Et₃N | Aldehyde |
| Reduction | Chloro | H₂, Pd/C | Dechlorinated nicotinamide |
| Reduction | Pyridine Ring | H₂, PtO₂, high pressure | Piperidine derivative |
Table 3: Potential Oxidation and Reduction Reactions.
Derivatization Strategies for Structural Diversification
The functional handles on this compound provide numerous avenues for derivatization to create a library of structurally diverse compounds.
The primary amide of the nicotinamide group can undergo a variety of reactions. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, acid chlorides, or other amides. Dehydration of the primary amide would yield a nitrile.
Furthermore, the nucleophilic substitution of the 2-chloro group, as discussed previously, is a key strategy for diversification. Cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed at the C2 position to form carbon-carbon bonds, although this might require specific catalytic conditions. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported as a method for alkylation. nih.gov
The development of derivatization strategies is crucial for exploring the structure-activity relationships of nicotinamide-based compounds in various applications.
| Functional Group | Derivatization Reaction | Resulting Functional Group |
| Nicotinamide (Amide) | Hydrolysis | Carboxylic Acid |
| Nicotinamide (Amide) | Dehydration | Nitrile |
| 2-Chloro | Nucleophilic Substitution | Amine, Ether, Thioether |
| 2-Chloro | Cross-Coupling | Alkyl, Aryl |
Table 4: Key Derivatization Strategies.
Structure Activity Relationship Sar Studies on 2 Chloro 5 Methoxynicotinamide Scaffolds
Methodological Frameworks for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for 2-Chloro-5-methoxynicotinamide and its analogs employs a combination of computational and experimental strategies to build a comprehensive understanding of the molecule's behavior. These frameworks are essential for systematically modifying the chemical structure to optimize biological activity while improving other crucial properties like solubility and metabolic stability spirochem.com.
A primary experimental approach involves enzymatic assays to determine the inhibitory potency of synthesized analogs. For instance, in the study of Nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, enzymatic activity is assessed by measuring the methylation of a substrate in the presence of the inhibitor researchgate.net. The resulting IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are a key metric for quantifying potency. These assays provide the foundational data for establishing a relationship between a compound's structure and its inhibitory strength researchgate.netresearchgate.net.
Computational methods, particularly molecular docking, are widely used to complement experimental data. Docking simulations predict the preferred orientation of a ligand when bound to a target protein, offering insights into intermolecular interactions such as hydrogen bonds and hydrophobic contacts researchgate.netnih.gov. For nicotinamide derivatives, computer-based docking into the substrate-binding site of an enzyme can produce a robust correlation between the calculated ligand-enzyme interaction scores and the experimentally determined IC50 values researchgate.net. This synergy between in silico prediction and in vitro testing allows for a more rational design of subsequent generations of compounds.
Further characterization can involve advanced biophysical techniques like Surface Plasmon Resonance (SPR) or Grated Coupled Interferometry (GCI) to determine the kinetic parameters of ligand-target binding, including association and dissociation rates nih.gov. X-ray crystallography provides the most definitive structural information, revealing the precise binding mode of an inhibitor within the active site of the target protein, as demonstrated with analogs of nicotinamide binding to NNMT nih.gov. Together, these methodologies create a detailed picture of the SAR, guiding the iterative process of drug discovery.
Influence of Substituent Variations on Ligand-Target Interactions
The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine (B92270) ring and modifications to the amide side chain. Systematic variation of these functional groups allows for the mapping of chemical space critical for effective ligand-target interactions.
The presence and location of halogen and methoxy (B1213986) groups on the nicotinamide scaffold are critical determinants of biological activity. In a series of N-(arylmethoxy)-2-chloronicotinamides designed as herbicides, the 2-chloro substituent was a key feature nih.gov. The SAR studies revealed that the herbicidal activity was significantly influenced by the substituents on the arylmethoxy portion of the molecule. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) demonstrated excellent herbicidal activity against Lemna paucicostata with an IC50 value of 7.8 μM nih.gov. This indicates that the electronic and steric properties conferred by the chlorine atoms are crucial for the observed biological effect.
Similarly, methoxy-nicotinamide analogs have been investigated as NNMT inhibitors. A compound referred to as 1s (2-methoxy-nicotinamide) was found to be more potent in a cellular assay (pIC50 = 6.0) than in a biochemical enzymatic assay (pIC50 = 5.6) nih.gov. This suggests that the methoxy group may enhance cell permeability or that the compound is biotransformed into a more active species within the cell. The position of the methoxy group is vital; placing substituents at other positions on the nicotinamide ring can lead to varied potencies, highlighting the tight binding constraints of the enzyme's active site nih.gov.
The amide linker is an essential structural feature in many nicotinamide-based inhibitors, often participating in key hydrogen bonding interactions with the target protein nih.gov. Modifications to this linker can significantly alter a compound's inhibitory activity. Studies on bisubstrate inhibitors of NNMT, which span both the nicotinamide and S-adenosylmethionine (SAM) binding sites, have shown that modifications to the linker connecting the two moieties can enhance potency. By developing a series of inhibitors, researchers identified compounds with potent inhibitory activity, such as 3-12 , which had an IC50 of 47.9 ± 0.6 nM nih.gov.
The conformation of the amide bond itself is also important. The rotational barrier of the C-N amide bond in nicotinamide influences the molecule's preferred conformation, which in turn affects its ability to fit into a binding pocket researchgate.net. In the design of succinate dehydrogenase (SDH) inhibitors, the amide bond is considered an essential common feature for activity nih.gov. In a series of novel nicotinamide derivatives, the introduction of a diarylamine-modified scaffold connected via the amide linker led to compounds with significant SDH enzymatic inhibitory abilities. For example, compound 4b showed an IC50 of 3.18 µM, comparable to the commercial fungicide boscalid nih.gov. These findings underscore the importance of the amide linker's structure and its role in orienting the different parts of the molecule for optimal interaction with the target enzyme.
Stereochemical Determinants of Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining the biological activity of a drug candidate. For different classes of compounds, stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit significant differences in potency, pharmacokinetics, and interaction with biological targets like transport proteins nih.gov.
In the context of nicotinamide analogs, while the core pyridine ring of this compound is planar, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct biological profiles. For example, SAR development of piperidine-containing PRMT5 inhibitors showed that stereochemistry was crucial for potency. A methyl group placed in the 5-position of the piperidine ring trans to a 2-phenyl substituent (compound 16 ) resulted in a 20-fold increase in biochemical potency, whereas a cis methyl group at the 6-position (compound 15 ) provided only a 3-fold improvement acs.org.
Studies on other bioactive small molecules have demonstrated that stereochemistry can profoundly affect antimalarial activity. For isomers of 3-Br-acivicin, those with the "natural" (5S, αS) absolute configuration were potent antimalarial agents with sub-micromolar IC50 values. In contrast, isomers with (5R, αR) configuration showed moderate activity, and those with (5S, αR) or (5R, αS) configurations were largely inactive nih.gov. This suggests that a stereoselective uptake mechanism or a highly specific binding interaction with the target protein is responsible for the enhanced activity of the natural isomers. Although specific stereochemical studies on this compound were not found in the provided search results, these examples highlight the general principle that stereochemistry is a key determinant of biological activity that must be considered when designing new derivatives.
Correlation between Molecular Features and Enzymatic Inhibition Potency
A central goal of SAR studies is to establish a clear correlation between the molecular features of a compound and its potency as an enzyme inhibitor. This is often quantified by the IC50 value, which measures the concentration of the inhibitor needed to reduce the enzyme's activity by 50%.
For nicotinamide derivatives targeting NNMT, a strong correlation has been observed between computational docking scores and experimentally measured IC50 values researchgate.net. SAR studies on quinolinium analogs, which are structurally related to nicotinamides, revealed that small substituents like methyl or amino groups were tolerated, while bulky groups led to a loss of binding affinity due to steric hindrance. The addition of a 5-amino group to 1-methylquinolinium (5-amino-1-MQ ) increased the inhibitory potency tenfold (IC50 = 1.2 ± 0.1 μM) compared to the parent compound (1-MQ , IC50 = 12.1 ± 3.1 μM) researchgate.net.
In the development of nicotinamide derivatives as SDH inhibitors, molecular docking suggested that potent compounds could bind well to the substrate cavity of the enzyme nih.gov. The IC50 values of these compounds against SDH were directly related to their structural features. For example, compound 4b exhibited an IC50 of 3.18 µM, which was similar to the commercial fungicide boscalid, indicating that the diarylamine-modified scaffold was a successful design element for achieving high potency nih.gov.
The data below illustrates the relationship between structural modifications and enzymatic inhibition for various nicotinamide analogs and related compounds.
These examples demonstrate a clear principle: specific molecular modifications, such as the addition of small polar groups, optimization of linker regions, and consideration of stereochemistry, directly correlate with the enzymatic inhibition potency of nicotinamide-based scaffolds.
Computational Chemistry and Molecular Modeling of 2 Chloro 5 Methoxynicotinamide Interactions
Density Functional Theory (DFT) Applications for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 2-Chloro-5-methoxynicotinamide, DFT calculations could be used to determine its optimal three-dimensional shape (conformation), the distribution of electrons within the molecule, and to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies. This information provides fundamental insights into the molecule's reactivity and stability.
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug. The simulation places the ligand into the binding site of a receptor and calculates a "docking score," which estimates the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two common 3D-QSAR methods. These techniques would require a dataset of nicotinamide (B372718) analogs with measured biological activity. The models generated can predict the activity of new, unsynthesized compounds and produce 3D contour maps that show which regions of the molecule are important for activity. For example, a map might indicate where bulky groups or positively charged groups would increase or decrease potency.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation could be performed on the molecule alone in a solvent to understand its flexibility and conformational preferences. If a potential protein target is known, an MD simulation of the ligand-receptor complex (from molecular docking) can be run to assess the stability of the binding pose and analyze the interactions in a dynamic environment that mimics physiological conditions. This provides a more detailed picture of the binding event than static docking alone.
Without published research specifically focused on this compound, any attempt to provide detailed data for these analyses would be speculative.
Advanced Analytical Characterization Techniques in Chemical Research
Spectroscopic Methods for Structural Elucidation (NMR, FT-IR)
Spectroscopic techniques are indispensable tools for probing the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, provide detailed information about the chemical environment of atoms and the functional groups present within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C NMR are the most common methods used to determine the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of 2-Chloro-5-methoxynicotinamide is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region (around δ 3.5-4.0 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets, the chemical shift of which can be highly variable and dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for the six carbons of the pyridine ring, the carbon of the methoxy group, and the carbonyl carbon of the amide group. The carbonyl carbon is typically found in the most downfield region of the spectrum (around 160-180 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with their specific shifts influenced by the chloro and methoxy substituents. The methoxy carbon would appear further upfield (around 55-65 ppm).
Illustrative NMR Data for a Related Nicotinamide (B372718) Derivative
Due to the lack of published experimental NMR data for this compound, the following table presents hypothetical ¹H and ¹³C NMR data based on known spectral data for similar substituted nicotinamides. nih.govnih.gov
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| -CONH₂ | 7.5-8.5 (br s, 2H) | - |
| Pyridine-H4 | 8.2 (d) | 145.0 |
| Pyridine-H6 | 8.6 (d) | 150.0 |
| -OCH₃ | 3.9 (s, 3H) | 56.0 |
| Pyridine-C2 | - | 155.0 |
| Pyridine-C3 | - | 125.0 |
| Pyridine-C5 | - | 158.0 |
| C=O | - | 168.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a "fingerprint" of the functional groups present in the molecule.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: The amide N-H bonds would give rise to two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C=O stretching: A strong, sharp absorption band for the amide carbonyl (C=O) group would be expected in the range of 1650-1690 cm⁻¹.
C-N stretching: The amide C-N stretching vibration would appear in the region of 1350-1450 cm⁻¹.
C-O stretching: The C-O stretching of the methoxy group would be observed as a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
C-Cl stretching: The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C and C-H stretching: The pyridine ring would exhibit C=C stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
Illustrative FT-IR Data for a Related Nicotinamide Derivative
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from similar structures. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H stretch | 3100-3500 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (-OCH₃) | 2850-2960 |
| Amide C=O stretch | 1650-1690 |
| Aromatic C=C stretch | 1400-1600 |
| Amide C-N stretch | 1350-1450 |
| C-O stretch (asymmetric) | 1200-1250 |
| C-O stretch (symmetric) | 1000-1050 |
| C-Cl stretch | 600-800 |
Mass Spectrometry for Accurate Mass and Fragmentation Analysis (HRMS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₇ClN₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's elemental composition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and structural elucidation.
The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include:
Loss of the amide group (-CONH₂)
Loss of the methoxy group (-OCH₃)
Loss of the chlorine atom (-Cl)
Cleavage of the pyridine ring
Illustrative Mass Spectrometry Data
| Technique | Expected Data for C₇H₇ClN₂O₂ |
| HRMS | Theoretical Exact Mass: 186.0200 |
| LC-MS/MS | Precursor Ion (m/z): 187.0278 [M+H]⁺ Potential Fragment Ions (m/z): - Loss of NH₃: 170.0019 - Loss of OCH₃: 156.0248 - Loss of CO: 159.0305 |
Chromatographic Techniques for Purity Assessment and Isolation (TLC, Column Chromatography, HPLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a spot of the compound would be applied to a TLC plate (the stationary phase, typically silica gel), and the plate would be developed in a suitable solvent system (the mobile phase). The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in that specific solvent system.
Column Chromatography
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The stationary phase is packed into a column, and the mixture is loaded onto the top. The mobile phase is then passed through the column, and the components of the mixture separate based on their affinity for the stationary and mobile phases. For the purification of this compound, a silica gel column with a gradient of ethyl acetate in hexane could be a suitable system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of compounds. It utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particles, leading to high-resolution separations. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, would likely be effective for assessing the purity of this compound. The compound would be detected as it elutes from the column, and the retention time would be a characteristic property. The purity can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Illustrative Chromatographic Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Expected Result |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | Rf value of ~0.4-0.6 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane | Isolation of pure compound |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (gradient) | Sharp peak at a specific retention time, purity >98% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:
The precise bond lengths and bond angles within the molecule.
The conformation of the molecule in the solid state.
The arrangement of the molecules in the crystal lattice (crystal packing).
The nature of intermolecular interactions, such as hydrogen bonding and π-stacking.
While no specific crystal structure for this compound is publicly available, analysis of related structures indicates that the pyridine ring would be planar. The amide group may be twisted relative to the plane of the pyridine ring. In the crystal lattice, molecules would likely be linked by hydrogen bonds between the amide groups of adjacent molecules.
Illustrative Crystallographic Data for a Related Structure
The following table provides an example of the type of data that would be obtained from an X-ray crystallographic study, based on a related chloro-substituted pyridine derivative.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.9 |
| β (°) | 105.2 |
| Volume (ų) | 780.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.58 |
2 Chloro 5 Methoxynicotinamide As a Versatile Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Agrochemical Compounds
The nicotinamide (B372718) scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides. The specific substitution pattern of 2-Chloro-5-methoxynicotinamide offers synthetic handles for the introduction of further diversity and the generation of potent agrochemical agents.
The presence of a chlorine atom at the 2-position of the pyridine (B92270) ring is a key feature in many successful agrochemicals. This halogen can serve as a leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. For instance, the synthesis of novel N-(thiophen-2-yl) nicotinamide derivatives has been shown to yield compounds with significant fungicidal activity. While not starting directly from this compound, these syntheses highlight the importance of the substituted nicotinamide core. In one such study, various substituted nicotinic acids were converted to their corresponding acyl chlorides and subsequently reacted with substituted thiophen-2-amines to produce a library of potential fungicides. The resulting compounds were tested for their efficacy against cucumber downy mildew, with some derivatives showing excellent activity. mdpi.com
Furthermore, the 2-chloro-5-substituted pyridine core is a crucial component of neonicotinoid insecticides. For example, 2-chloro-5-methylpyridine is a key intermediate in the synthesis of widely used insecticides like imidacloprid and acetamiprid. The synthetic routes to these compounds often involve the chlorination of a picoline derivative. The structural similarity of this compound to these precursors suggests its potential as a starting material for novel insecticide development.
The development of fungicides based on 2-(thiocyanomethylthio)-benzothiazole (TCMTB) also showcases the utility of chloro-methyl intermediates in agrochemical synthesis. researchgate.net The reactivity of the chloro-substituent is paramount in the construction of the final active molecule.
Table 1: Examples of Agrochemicals with a Substituted Nicotinamide Core
| Agrochemical Class | Example Compound Structure (Illustrative) | Key Structural Feature |
| Fungicide | N-(thiophen-2-yl) nicotinamide derivative | Substituted nicotinamide |
| Insecticide | Imidacloprid | 2-chloro-5-substituted pyridine |
Intermediate in the Development of Enzyme Inhibitors and Biological Probes
The nicotinamide structure is central to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), a critical component in cellular metabolism. Enzymes involved in NAD+ biosynthesis and utilization are important targets for drug discovery. This compound serves as a valuable scaffold for the design and synthesis of inhibitors for these enzymes.
One such class of enzymes is the nicotinamide phosphoribosyltransferase (NAMPT) family, which plays a crucial role in the NAD+ salvage pathway. acs.orgmdpi.comresearchgate.netresearchgate.netnih.gov Inhibitors of NAMPT are being investigated as potential therapeutics for cancer and other diseases. The design of potent NAMPT inhibitors often involves modifications to the nicotinamide core to enhance binding affinity and selectivity. The synthetic accessibility of derivatives from this compound makes it an attractive starting point for the development of novel NAMPT inhibitors.
In addition to enzyme inhibitors, substituted nicotinamides are used to create biological probes. For example, novel analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (nAChRs). nih.gov These compounds, which feature a 2-chloro-5-methoxy-pyridine core, demonstrate high affinity for nAChRs. The development of such probes is crucial for studying the distribution and function of these receptors in the brain.
Table 2: Enzyme Targets for Inhibitors Derived from Nicotinamide Scaffolds
| Enzyme Target | Therapeutic Area | Role of Nicotinamide Scaffold |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Oncology, Metabolic Diseases | Core binding motif |
| Poly(ADP-ribose) Polymerase (PARP) | Oncology | Mimic of the nicotinamide portion of NAD+ |
| Sirtuins (SIRTs) | Aging, Metabolic Diseases | Substrate analogue |
| Nicotinic Acetylcholine Receptors (nAChRs) | Neuroscience (as probes) | High-affinity ligand core |
Integration into Diverse Heterocyclic Systems for Functional Molecules
The reactivity of the functional groups on the this compound ring allows for its use as a building block in the synthesis of a wide array of fused and substituted heterocyclic systems. These more complex structures often exhibit unique biological and material properties.
The 2-chloro substituent can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other carbon-based substituents. Furthermore, the amide and the pyridine nitrogen can be involved in cyclization reactions to form fused ring systems. For instance, the synthesis of quinolines and related fused pyridines often utilizes chloro-substituted pyridine precursors. rsc.orgrsc.org The Vilsmeier-Haack reaction on acetanilides, for example, can produce 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for the synthesis of various fused quinoline systems.
The development of tricyclic inhibitors of nicotinamide N-methyltransferase (NNMT) also highlights the incorporation of the nicotinamide scaffold into more complex ring systems. nih.gov While not starting directly from this compound, these syntheses demonstrate the principle of building upon the nicotinamide core to achieve potent and selective enzyme inhibition.
Table 3: Examples of Heterocyclic Systems Accessible from Substituted Pyridine Precursors
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Fused Quinolines | Intramolecular cyclization of substituted anilines | Medicinal Chemistry |
| Thieno[2,3-b]pyridines | Condensation with sulfur-containing reagents | Materials Science |
| Pyrido[2,3-d]pyrimidines | Ring annulation with pyrimidine precursors | Medicinal Chemistry |
| Tetrazolopyridines | Cyclization with azide reagents | Bioactive Compounds |
This compound is a strategically functionalized building block with significant potential in the synthesis of a diverse range of complex molecules. Its utility spans the development of new agrochemicals, the design of potent enzyme inhibitors and biological probes, and the construction of novel heterocyclic systems. The reactivity of its chloro, methoxy (B1213986), and amide groups provides a rich platform for chemical modification, enabling the exploration of new chemical space and the discovery of molecules with valuable biological and material properties.
Future Directions and Emerging Research Avenues for 2 Chloro 5 Methoxynicotinamide Derivatives
Rational Design and Synthesis of Next-Generation Chemical Entities
The rational design of new derivatives of 2-chloro-5-methoxynicotinamide is increasingly guided by a deep understanding of structure-activity relationships (SAR) and computational modeling. A primary strategy involves the modification of the core nicotinamide (B372718) structure to enhance potency and selectivity for specific biological targets. For instance, research into related nicotinamide analogs has demonstrated that strategic substitutions on the pyridine (B92270) ring can significantly alter biological activity. The introduction of fluorine atoms or the replacement of a phenyl ring with a pyridine residue are examples of modifications that have been explored to fine-tune the inhibitory potency of compounds against enzymes like Nicotinamide N-methyltransferase (NNMT). nih.gov
Another successful approach is the "active substructure splicing" method. This technique involves combining the nicotinamide core with other pharmacologically active heterocyclic structures, such as thiophene (B33073), to create hybrid molecules with novel or enhanced properties. mdpi.com Synthetic strategies are often convergent, allowing for the efficient assembly of complex molecules from smaller, pre-functionalized fragments. nih.gov For example, a common synthetic pathway involves converting a substituted nicotinic acid into an acyl chloride, which is then reacted with a desired amine under basic conditions to form the final amide derivative. mdpi.com These methodical approaches allow for the systematic exploration of chemical space and the generation of next-generation compounds with optimized therapeutic profiles.
| Design Strategy | Example Modification/Technique | Desired Outcome |
| Ring Substitution | Introduction of fluorine atoms to the aromatic ring. nih.gov | Improved potency and selectivity. |
| Ring System Alteration | Replacement of a phenyl group with a pyridine moiety. nih.gov | Modified biological activity and physicochemical properties. |
| Substructure Splicing | Combining the nicotinic acid core with a thiophene ring. mdpi.com | Creation of hybrid molecules with novel fungicidal activity. |
| Convergent Synthesis | Reductive amination of aldehydes with protected precursors. nih.gov | Efficient and flexible production of bisubstrate analogs. |
Exploration of Novel Biological Targets and Therapeutic Applications
While a significant body of research has focused on the inhibition of Nicotinamide N-methyltransferase (NNMT) by nicotinamide derivatives for the treatment of metabolic diseases like obesity and type-2 diabetes, emerging studies are uncovering a wider range of potential applications. nih.govnih.gov The nicotinamide scaffold is proving to be a versatile platform for targeting various biological pathways.
Researchers are actively investigating new therapeutic areas. For example, certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant fungicidal activity, opening up possibilities in agriculture and medicine. mdpi.com Furthermore, computational studies on related 2-anilino nicotinic acids suggest that these compounds could act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), indicating a potential role in the development of new anti-inflammatory drugs. researchgate.net
There is also evidence that the therapeutic benefits of some nicotinamide-based compounds may extend beyond their primary target. Studies on the NNMT inhibitor JBSNF-000028 revealed improvements in glucose tolerance even in NNMT knockout mice, suggesting that the molecule engages with other biological targets, thus producing a broader metabolic benefit. nih.govresearchgate.net This finding encourages the exploration of off-target effects and the deconvolution of the complete pharmacological profile of these derivatives to identify new therapeutic uses in areas such as osteoarthritis and various cancers. researchgate.netdtic.mil
| Potential Target/Application | Derivative Class | Supporting Evidence |
| Metabolic Disorders (NNMT Inhibition) | Tricyclic nicotinamide analogs. nih.gov | Reduction in body weight and improved glucose handling in animal models. nih.govresearchgate.net |
| Fungal Infections | N-(thiophen-2-yl) nicotinamides. mdpi.com | In vivo bioassays showing activity against cucumber downy mildew. mdpi.com |
| Inflammation (COX Inhibition) | 2-anilino nicotinic acids. researchgate.net | In silico molecular docking studies showing favorable binding to COX-1 and COX-2 active sites. researchgate.net |
| Oncology | Various NNMT inhibitors. researchgate.net | Overexpression of NNMT is associated with several human cancers. nih.gov |
Development of Sustainable and Scalable Synthetic Methodologies
A critical aspect of future research is the development of manufacturing processes that are not only efficient but also environmentally responsible. Traditional synthetic routes, such as the Ullman reaction for generating 2-arylaminonicotinic acids, often rely on stoichiometric amounts of copper, high temperatures, and non-green solvents like DMF or xylene, leading to significant environmental waste. researchgate.net
The field is moving towards greener chemistry principles. Recent advancements include the development of solvent-free and catalyst-free reactions for the synthesis of 2-anilino nicotinic acid derivatives. researchgate.net These methods can dramatically reduce reaction times from many hours to as little as 15-120 minutes and produce high yields, all while avoiding the use of hazardous solvents and expensive catalysts. researchgate.net Microwave-assisted synthesis is another technique being employed to accelerate reactions and improve efficiency. researchgate.net
For scaling up production, two-step chemical methods are being optimized. An example is the synthesis of β-nicotinamide riboside, which can be achieved in high yield and with complete stereoselectivity by coupling a protected ribofuranose with an ethyl nicotinate (B505614) precursor, followed by deprotection. researchgate.net The focus on such operationally simple, high-yield, and environmentally friendly procedures is essential for the viable translation of promising laboratory candidates into commercially available therapeutics. researchgate.net
Advanced Characterization of Biological Interactions and Pathways
To fully understand how this compound derivatives function at a molecular level, researchers are employing a suite of advanced characterization techniques. These methods provide high-resolution insights into the binding of these molecules to their targets and their effects on cellular pathways.
X-ray crystallography is a powerful tool that has been used to determine the co-crystal structures of novel inhibitors bound to their target enzymes, such as NNMT. nih.govresearchgate.net These structural studies reveal the precise binding mode, showing how the inhibitor sits (B43327) within the active site and which specific amino acid residues it interacts with. For example, analysis has shown inhibitors stacking between key residues like Tyr-204 and Leu-164 in the nicotinamide pocket of NNMT. researchgate.net
Beyond static structural data, techniques are being used to probe the dynamic effects of these compounds in biological systems. Cellular assays are employed to measure the inhibition of endogenous enzymes within human cell lines. nih.gov These assays often use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the downstream metabolites, such as 1-methylnicotinamide (B1211872) (MNA), providing a direct measure of the compound's activity in a cellular context. nih.gov Furthermore, real-time enzymatic assays are being developed to collect detailed kinetic data, which is crucial for understanding the mechanism of inhibition. dtic.mil
In silico approaches , including molecular docking and dynamic simulations, are increasingly used to predict and analyze the binding modes of new derivatives within the active sites of potential targets like COX-1 and COX-2. researchgate.net These computational tools allow for rapid screening of virtual libraries of compounds and help prioritize synthetic efforts towards the most promising candidates. researchgate.net
Q & A
Q. How can multi-technique approaches (e.g., spectroscopy + crystallography) resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Combine:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identify polymorph transitions or solvate formation.
- ssNMR : Resolve molecular packing via ¹³C CP/MAS.
Collaborate with synchrotron facilities for high-resolution crystallography if crystals are poorly diffracting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
